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Compound of Interest

Compound Name:
2-Methoxy-3-methyl-

[1,4]benzoquinone

Cat. No.: B1254543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-

Methoxy-3-methyl-benzoquinone, a molecule of interest in various chemical and

pharmaceutical research fields. Due to the limited availability of publicly accessible

experimental spectra, this guide combines theoretical predictions and data from related

compounds to offer a robust analytical profile, encompassing Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the predicted and theoretical spectroscopic data for 2-

Methoxy-3-methyl-benzoquinone. These values serve as a reference for the identification and

characterization of this compound.

Table 1: ¹H NMR (Proton NMR) Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.7-6.9 Doublet 1H H-6

~6.5-6.7 Doublet 1H H-5

~3.9 Singlet 3H -OCH₃

~2.1 Singlet 3H -CH₃

Table 2: ¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Carbon Type Assignment

~187 Carbonyl C=O (C4)

~182 Carbonyl C=O (C1)

~158 Olefinic C-2

~145 Olefinic C-3

~136 Olefinic C-6

~133 Olefinic C-5

~60 Aliphatic -OCH₃

~9 Aliphatic -CH₃

Table 3: IR (Infrared) Spectroscopic Data (Theoretical)

A theoretical study of the vibrational spectrum of 2-Methoxy-3-methyl-1,4-benzoquinone

suggests a complex spectrum with variations based on the conformational state of the

molecule.[1] Key predicted absorption bands are outlined below.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~1680-1700 C=O Carbonyl Stretch

~1640-1660 C=C Olefinic Stretch

~1200-1250 C-O-C Ether Stretch (asymmetric)

~2850-2960 C-H Methyl/Methoxy Stretch

Table 4: MS (Mass Spectrometry) Data (Predicted)

m/z Ion Fragmentation

152 [M]⁺ Molecular Ion

137 [M-CH₃]⁺ Loss of a methyl radical

124 [M-CO]⁺ Loss of carbon monoxide

109 [M-CO-CH₃]⁺
Loss of CO and a methyl

radical

81 Further fragmentation

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These

protocols are generalized for small organic molecules and can be adapted for 2-Methoxy-3-

methyl-benzoquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified 2-Methoxy-3-methyl-benzoquinone in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
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The choice of solvent should be based on the solubility of the compound and should not

have signals that overlap with key analyte resonances.

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane

(TMS), to the solution to calibrate the chemical shift scale (δ = 0.00 ppm).

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton resonances (typically 0-12

ppm).

Use a standard pulse sequence (e.g., zg30).

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the

protons of interest to ensure full relaxation and accurate integration.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon resonances (typically 0-220

ppm).

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and

enhance sensitivity.

A longer relaxation delay and a larger number of scans are typically required compared to

¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C

nucleus.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase

correction, baseline correction, and referencing to the internal standard.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Solid):

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous

potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine,

homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a

hydraulic press.

Thin Film Method: Dissolve a small amount of the sample in a volatile solvent. Deposit a

drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Background Spectrum: Record a background spectrum of the empty sample compartment

(or the KBr pellet without the sample) to subtract atmospheric and instrumental

interferences.

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and

record the spectrum.

Data Acquisition: Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile

compound like 2-Methoxy-3-methyl-benzoquinone, Gas Chromatography-Mass

Spectrometry (GC-MS) is a suitable technique.

Gas Chromatography (GC):

Injection: Dissolve the sample in a volatile solvent and inject a small volume into the GC

injection port.

Column: Use a capillary column appropriate for the separation of small organic molecules

(e.g., a non-polar or medium-polarity column).

Oven Program: Program the oven temperature to increase gradually to ensure good

separation of the analyte from any impurities.

Carrier Gas: Use an inert carrier gas, typically helium or hydrogen.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Impact (EI) is a common ionization technique for this type of

molecule. In EI, the sample molecules are bombarded with a high-energy electron beam,

causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum shows the relative abundance of different

fragment ions. The peak with the highest m/z value typically corresponds to the molecular

ion [M]⁺, which provides the molecular weight of the compound. The fragmentation pattern

provides valuable information about the structure of the molecule.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-

Methoxy-3-methyl-benzoquinone.
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Caption: Workflow for the spectroscopic analysis and structural elucidation of 2-Methoxy-3-

methyl-benzoquinone.
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Caption: A simplified workflow of Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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